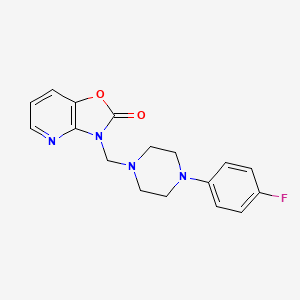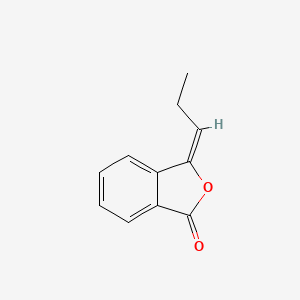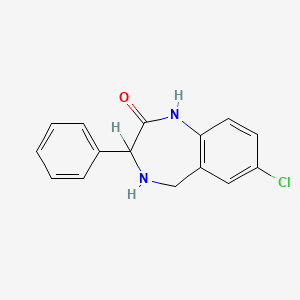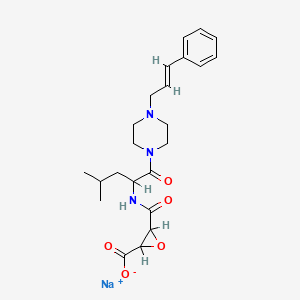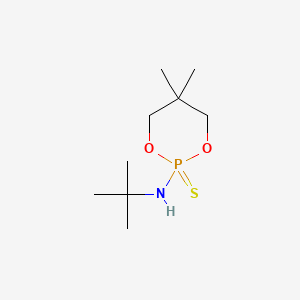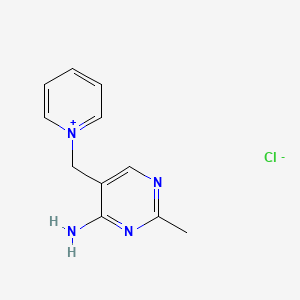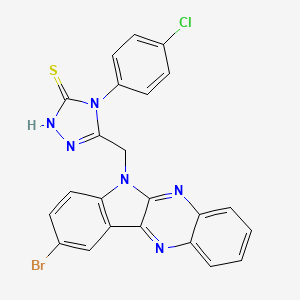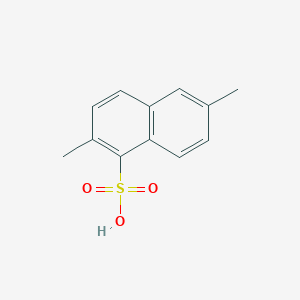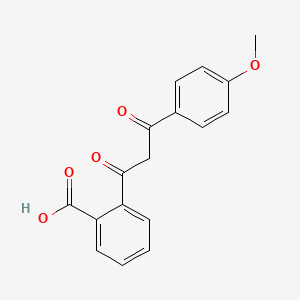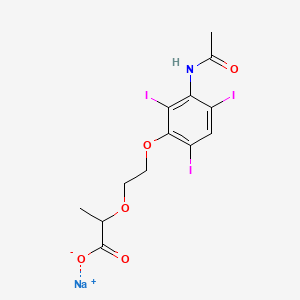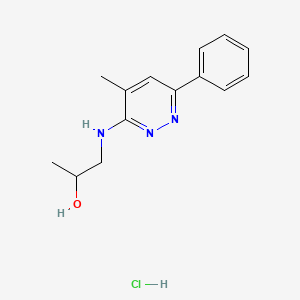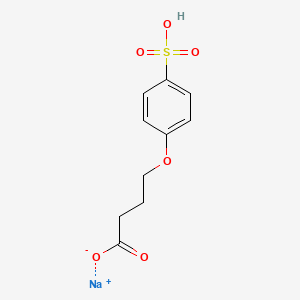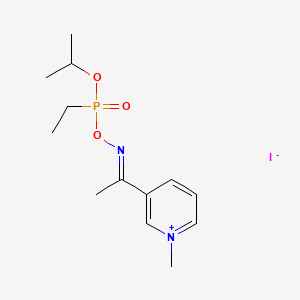
Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide: is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium core with various functional groups, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide typically involves multiple steps. One common method includes the reaction of a pyridine derivative with an alkylating agent, followed by the introduction of the phosphinyl and imino groups. The final step involves the addition of iodide to form the pyridinium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The pyridinium ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction is often mediated by the functional groups present on the compound, which can form covalent or non-covalent bonds with the target molecules.
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 3-(aminocarbonyl)-1-[2-[[[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]oxy]ethyl]-, inner salt, ®-
- Ethyl 3-[[bis(1-methylethoxy)phosphinothioyl]thio]propanoate
Comparison: Compared to similar compounds, Pyridinium, 3-(1-(((ethyl(1-methylethoxy)phosphinyl)oxy)imino)ethyl)-1-methyl-, iodide is unique due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
15129-49-4 |
|---|---|
Molekularformel |
C13H22IN2O3P |
Molekulargewicht |
412.20 g/mol |
IUPAC-Name |
(E)-N-[ethyl(propan-2-yloxy)phosphoryl]oxy-1-(1-methylpyridin-1-ium-3-yl)ethanimine;iodide |
InChI |
InChI=1S/C13H22N2O3P.HI/c1-6-19(16,17-11(2)3)18-14-12(4)13-8-7-9-15(5)10-13;/h7-11H,6H2,1-5H3;1H/q+1;/p-1/b14-12+; |
InChI-Schlüssel |
PTLPCIYVUIUKSD-UNGNXWFZSA-M |
Isomerische SMILES |
CCP(=O)(OC(C)C)O/N=C(\C)/C1=C[N+](=CC=C1)C.[I-] |
Kanonische SMILES |
CCP(=O)(OC(C)C)ON=C(C)C1=C[N+](=CC=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


